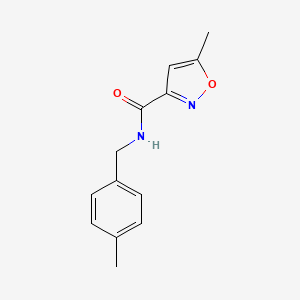![molecular formula C10H6BrN3S B5821028 8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)
8-bromo-5H-pyrimido[5,4-b]indole-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-bromo-5H-pyrido[4,3-b]indole” is a compound with the CAS Number: 1015460-56-6 . It has a molecular weight of 247.09 . The compound is an off-white solid .
Synthesis Analysis
A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles was developed using indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as the raw materials under transition-metal-free conditions . The pyrimidine ring was formed in one pot through a [4 + 2] annulation reaction .
Molecular Structure Analysis
The InChI code for “8-bromo-5H-pyrido[4,3-b]indole” is 1S/C11H7BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H .
Chemical Reactions Analysis
The synthesis of 9H-pyrimido[4,5-b]indoles usually starts with highly functionalized materials . For example, 4-azido-5-phenylpyrimidine, 1,3,5-triazines, benzamidine, guanidine nitrate, and o-nitrobiphenyl were successfully used as the starting materials for the synthesis of target products .
Physical And Chemical Properties Analysis
“8-bromo-5H-pyrido[4,3-b]indole” is an off-white solid . It has a molecular weight of 247.09 .
Applications De Recherche Scientifique
Toll-like Receptor 4 Ligands
The compound has been identified as a selective Toll-like receptor 4 (TLR4) ligand . TLR4 is a part of the innate immune system and plays a crucial role in pathogen recognition and activation of innate immunity. This application could potentially be used in the development of adjuvants or immune modulators .
NFκB Activators
The compound has been found to be a potent NFκB activator . NFκB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. This could potentially be used in the treatment of diseases where the immune response is compromised .
Anti-inflammatory Agents
The 9H-pyrimido[4,5-b]indole motif, which includes the compound , has been found to have important applications as an anti-inflammatory agent . This could potentially be used in the treatment of various inflammatory diseases .
Antimicrobial Agents
The compound has also been found to have antimicrobial properties . This could potentially be used in the development of new antimicrobial drugs .
Antimalarial Agents
The compound has been found to have antimalarial properties . This could potentially be used in the development of new antimalarial drugs .
Cytotoxic Inhibitors
The compound has been found to have cytotoxic properties . This could potentially be used in the treatment of various cancers .
GSK-3β Inhibitors
The compound has been used as a template to design and optimize a series of novel amide-based GSK-3β inhibitors . GSK-3β is a protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell division. This could potentially be used in the treatment of diseases such as Alzheimer’s disease, bipolar disorder, and cancer .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-bromo-1,5-dihydropyrimido[5,4-b]indole-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3S/c11-5-1-2-7-6(3-5)8-9(14-7)10(15)13-4-12-8/h1-4,14H,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAUAJWMHFTHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C(=S)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[5-(phenylthio)-2-furyl]methylene}malononitrile](/img/structure/B5820971.png)
![3-(2-furylmethyl)-4-imino-1,6,6-trimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5820979.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5820985.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)

![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)


